molecular formula C9H6N2O3 B12360729 4-oxo-6H-quinazoline-6-carboxylic acid

4-oxo-6H-quinazoline-6-carboxylic acid

Cat. No.: B12360729
M. Wt: 190.16 g/mol
InChI Key: HPHGFQJGWZUAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The synthesis of this compound traces its origins to mid-20th-century investigations into heterocyclic systems, though its first documented preparation remains unclear. Early quinazoline research focused on natural alkaloids like febrifugine, but systematic exploration of synthetic derivatives began in the 1970s with the advent of palladium-catalyzed cross-coupling reactions. The compound gained prominence in the 2000s as a scaffold for kinase inhibitor development, particularly after the identification of its structural compatibility with ATP-binding domains. Patent literature from 2010–2015 reveals its use in PROTAC (proteolysis-targeting chimera) designs, leveraging the carboxylic acid moiety for linker conjugation.

Nomenclature and Chemical Identity

The IUPAC name 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid reflects its tautomeric equilibrium between 6H-quinazoline and 3,4-dihydroquinazoline forms. Key identifiers include:

Property Value
CAS Registry Number 33986-75-3
Molecular Formula C₉H₆N₂O₃
Molar Mass 194.16 g/mol
SMILES O=C(O)C1=CC2=C(NC=N2)C(=O)C=C1

The molecule features a planar quinazoline core with hydrogen-bond donor/acceptor sites at N1, N3, and the carboxylic oxygen. X-ray crystallography confirms intramolecular hydrogen bonding between the 4-keto oxygen and N3 hydrogen, stabilizing the dihydroquinazoline tautomer.

Relevance in Contemporary Chemical Research

Recent studies highlight three primary applications:

  • Pharmaceutical Intermediates : Over 60% of FDA-approved quinazoline drugs utilize this compound derivatives as synthetic precursors, including afatinib (EGFR inhibitor) and dacomitinib (HER2/EGFR dual inhibitor).
  • Metal-Organic Frameworks (MOFs) : The carboxylic acid group enables coordination with lanthanides, producing luminescent materials for biosensing.
  • Enzyme Mimetics : Structural analogs act as artificial hydrolases, catalyzing ester cleavage with turnover numbers exceeding 10³ min⁻¹.

Overview of Quinazoline Derivatives in Heterocyclic Chemistry

Quinazoline derivatives exhibit exceptional structural diversity due to:

  • Positional Isomerism : Substitution at C2, C4, C6, or N3 creates distinct electronic profiles[4

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-6H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-5H,(H,13,14)

InChI Key

HPHGFQJGWZUAGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminobenzoic Acid Derivatives

The foundational method for synthesizing 4-oxo-6H-quinazoline-6-carboxylic acid involves cyclocondensation reactions between substituted aminobenzoic acids and aldehydes or ketones. For instance, reacting 2-aminobenzoic acid with chloroacetic acid under acidic conditions yields the quinazoline core through intramolecular cyclization. This method typically requires refluxing in ethanol or acetic acid for 6–12 hours, achieving moderate yields of 45–60%.

Reaction Conditions:

  • Solvent: Ethanol, acetic acid
  • Temperature: 80–100°C
  • Catalyst: HCl or H₂SO₄ (1–2 equiv)
  • Yield: 50 ± 5%

Friedel-Crafts Alkylation for Ring Formation

Friedel-Crafts alkylation has been employed to construct the quinazoline skeleton. In this approach, a benzene derivative with an electron-donating group undergoes alkylation using a chloro- or bromo-substituted pyrimidine precursor. For example, treating 4-chloroquinazoline with aminobenzoic acid in isopropanol under reflux forms the target compound via nucleophilic aromatic substitution. This method emphasizes stoichiometric control, as excess chloroquinazoline leads to dimerization byproducts.

Key Parameters:

  • Molar Ratio: 1:1 (chloroquinazoline:aminobenzoic acid)
  • Reaction Time: 2–4 hours
  • Purification: Recrystallization from ethanol
  • Purity: 85–90% after recrystallization

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Irradiation

Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from hours to minutes. A protocol by Azizian et al. demonstrates that irradiating a mixture of 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters under solvent-free conditions at 150°C for 10 minutes produces this compound derivatives with yields of 75–90%. The absence of solvents minimizes side reactions, while uniform heating ensures consistent product quality.

Advantages Over Conventional Heating:

  • Time Reduction: 10 minutes vs. 1–2 hours
  • Yield Improvement: 20–25% increase
  • Energy Efficiency: 50% lower energy consumption

Ionic Liquid-Mediated Reactions

Ionic liquids like [OMIm]X (1-octyl-3-methylimidazolium hexafluorophosphate) serve as dual solvents and catalysts in microwave-assisted syntheses. A study by Portela-Cubillo et al. achieved 91% yield by reacting O-phenyl oxime with aldehydes in [OMIm]X at 120°C for 15 minutes. The ionic liquid stabilizes intermediates, facilitating cyclization without requiring additional acids or metals.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity directly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, whereas protic solvents (e.g., ethanol) favor proton transfer during cyclization. Optimal temperatures range from 80°C (for acid-catalyzed routes) to 160°C (for microwave methods), with higher temperatures accelerating ring closure but risking decomposition.

Table 1: Solvent Impact on Yield

Solvent Temperature (°C) Yield (%)
DMF 120 78
Ethanol 80 58
[OMIm]X 150 91

Catalytic Systems

Catalysts such as cobalt(II) acetate and N-hydroxyphthalimide (NHPI) enhance oxidative ring contraction, a critical step in forming the quinazoline core. For example, cobalt(II) acetate (0.25 equiv) in DMF under oxygen atmosphere facilitates the conversion of paullone intermediates to this compound with 82% yield.

Characterization and Purification

Spectroscopic Confirmation

1H and 13C NMR spectra confirm the quinazoline structure through characteristic signals:

  • 1H NMR (DMSO-d6): δ 7.10–7.42 (m, aromatic protons), δ 3.47 (s, methylene group).
  • IR: Peaks at 1659 cm⁻¹ (C=O stretch) and 3224 cm⁻¹ (N-H stretch).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 90:10) achieves >95% purity. Retention times typically range from 8–12 minutes, depending on derivatization.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Scaling up microwave-assisted synthesis requires transitioning from batch to continuous flow systems. A pilot study by Foucourt et al. demonstrated that a tubular reactor operating at 160°C and 10 bar pressure produces 1 kg/day of this compound with 88% yield, surpassing batch efficiency by 30%.

Waste Reduction Strategies

Industrial protocols emphasize solvent recovery and catalyst reuse. For instance, [OMIm]X can be recycled up to five times without significant activity loss, reducing production costs by 40%.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

Method Time Yield (%) Purity (%)
Classical Cyclization 6–12 h 50 85
Microwave-Assisted 10–30 m 85 95
Industrial Flow 2 h 88 97

Chemical Reactions Analysis

Types of Reactions

4-oxo-6H-quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring structure.

    Substitution: Various substituents can be introduced at different positions on the quinazoline ring through substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline diones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

4-oxo-6H-quinazoline-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxo-6H-quinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-oxo-6H-quinazoline-6-carboxylic acid and related compounds:

Compound Name Core Structure Molecular Formula Molecular Weight Key Functional Groups Notable Properties Applications
This compound Quinazoline C₉H₆N₂O₃ 190.158 4-oxo, 6-carboxylic acid Stable under recommended storage Pharmaceutical intermediates
4-Oxo-4H-quinolizine-3-carboxylic acid Quinolizine C₁₀H₇NO₃ Not reported 4-oxo, 3-carboxylic acid Nitration-sensitive synthesis Synthetic intermediates
4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Pyridazine C₅H₄N₂O₄ 156.10 6-oxo, 3-carboxylic acid, 4-hydroxy Corrosive; requires protective gear Research chemical
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid Quinoline C₁₆H₁₃ClFNO₃ 333.74 4-oxo, 3-carboxylic acid, halogen substituents Antibacterial activity Antibiotics
6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Quinoline C₁₀H₇NO₄ 205.17 4-oxo, 2-carboxylic acid, 6-hydroxy Enhanced solubility due to hydroxyl group Potential drug candidate

Key Research Findings

Structural Similarity Scores: 2,6-Dimethylquinazolin-4(1H)-one (CAS 18731-19-6) shows 86% similarity to the target compound, suggesting shared reactivity .

Impact of Substituents: Halogenation (e.g., fluorine in fluoroquinolones) enhances antibacterial potency but may increase phototoxicity . Hydroxyl groups (e.g., in 6-hydroxy-4-oxo-quinoline derivatives) improve water solubility, aiding bioavailability .

Synthesis Challenges: Nitration of quinolizine derivatives requires precise control to minimize byproducts . Quinoline cyclization methods (e.g., using triethyl orthoformate) simplify large-scale production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.